Ppdmana
Description
No structural, functional, or industrial application data are available in the referenced sources. This gap precludes a meaningful introduction to the compound.
To proceed with a comparative analysis, the following assumptions are made:
- Hypothetical identity: If "Ppdmana" is an inorganic compound (as suggested by ), comparisons might focus on structurally or functionally similar inorganic substances.
- Methodological relevance: and discuss chemical analysis techniques that could theoretically apply to "this compound" and its analogs, such as spectroscopy or chromatography.
Properties
CAS No. |
73534-94-8 |
|---|---|
Molecular Formula |
C15H27N3O3 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
(2S)-N-[(2R)-2-(dimethylamino)propanoyl]-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H27N3O3/c1-10(17(5)6)12(19)16-13(20)11-8-7-9-18(11)14(21)15(2,3)4/h10-11H,7-9H2,1-6H3,(H,16,19,20)/t10-,11+/m1/s1 |
InChI Key |
FIZYECIQQLGJGE-MNOVXSKESA-N |
SMILES |
CC(C(=O)NC(=O)C1CCCN1C(=O)C(C)(C)C)N(C)C |
Isomeric SMILES |
C[C@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)C)N(C)C |
Canonical SMILES |
CC(C(=O)NC(=O)C1CCCN1C(=O)C(C)(C)C)N(C)C |
Synonyms |
N-pivaloyl-L-prolyl-N,N'-dimethyl-D-alaninamide N-pivaloyl-Pro-N,N'-dimethyl-Ala-amide N-pivaloyl-prolyl-N,N'-dimethylalaninamide N-pivaloylprolyl-N,N'-dimethylalaninamide PPDMANA t-BuCO-L-Pro-Me-D-Ala-NHMe |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of direct data, comparisons are framed around general principles for evaluating chemical analogs, as outlined in and .
Table 1: Criteria for Comparing Chemical Compounds
Table 2: Hypothetical Comparison of "Ppdmana" and Analogs
Research Findings and Limitations
- Data Deficiency: No peer-reviewed studies or analytical data for "this compound" are cited in the evidence. This prevents quantitative comparisons (e.g., reaction efficiency, stability).
- Methodological Constraints : emphasizes that analytical accuracy depends on compound-specific calibration, which is impossible without "this compound" reference standards .
- Regulatory Challenges: highlights that substance similarity assessments require robust quality, non-clinical, and clinical data, none of which are available for "this compound" .
Recommendations for Future Work
Compound Identification: Validate the chemical identity of "this compound" using IUPAC nomenclature and structural characterization (e.g., X-ray crystallography).
Literature Review : Expand sources to include specialized chemistry databases (e.g., SciFinder, Reaxys) for analogs and properties.
Experimental Validation : Apply methods from and (e.g., Supplementary Tables 1–8) to generate comparative data .
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